molecular formula C14H17N3O B11867050 N-Cyclohexyl-1H-indazole-3-carboxamide

N-Cyclohexyl-1H-indazole-3-carboxamide

Cat. No.: B11867050
M. Wt: 243.30 g/mol
InChI Key: OIUOOHQNKOIQGL-UHFFFAOYSA-N
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Description

N-Cyclohexyl-1H-indazole-3-carboxamide: is an organic compound belonging to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and properties.

Scientific Research Applications

Chemistry: N-Cyclohexyl-1H-indazole-3-carboxamide is used as a building block in the synthesis of more complex molecules. It is particularly valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology and Medicine: The compound has shown potential as a selective inhibitor of certain enzymes, making it a candidate for drug development. It is being studied for its anticancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

N-Cyclohexyl-1H-indazole-3-carboxamide exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: N-Cyclohexyl-1H-indazole-3-carboxamide is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-cyclohexyl-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H17N3O/c18-14(15-10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)16-17-13/h4-5,8-10H,1-3,6-7H2,(H,15,18)(H,16,17)

InChI Key

OIUOOHQNKOIQGL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

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